1,1,1,3,3,3-Hexafluoroisopropyl acrylate

Description

The exact mass of the compound Hexafluoroisopropyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

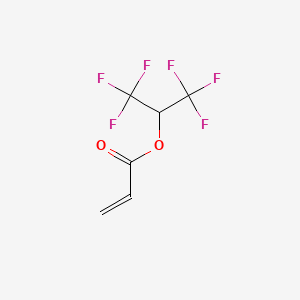

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6O2/c1-2-3(13)14-4(5(7,8)9)6(10,11)12/h2,4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSWITGNWZSAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28825-19-6 | |

| Record name | 2-Propenoic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28825-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10880178 | |

| Record name | Hexafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-89-6 | |

| Record name | Hexafluoroisopropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2160-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoroisopropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate: Properties, Synthesis, and Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA) is a fluorinated acrylic monomer that has garnered significant interest in materials science and polymer chemistry. Its unique properties, imparted by the hexafluoroisopropyl group, make it a valuable building block for the synthesis of advanced polymers with applications in high-performance coatings, optical materials, and potentially in drug delivery systems. This technical guide provides a comprehensive overview of the chemical and physical properties of HFIPA, detailed experimental protocols for its synthesis and polymerization, and a discussion of its applications.

Chemical and Physical Properties

1,1,1,3,3,3-Hexafluoroisopropyl acrylate is a clear, colorless liquid.[1] The presence of the two trifluoromethyl groups significantly influences its properties, leading to a low refractive index, high hydrophobicity, and chemical resistance in the resulting polymers.[1][2]

Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | HFiPA, Acrylic Acid 1,1,1,3,3,3-Hexafluoroisopropyl Ester, 2,2,2-Trifluoro-1-(trifluoromethyl)ethyl acrylate |

| CAS Number | 2160-89-6 |

| EC Number | 218-479-1[3] |

| Molecular Formula | C₆H₄F₆O₂[4] |

| Molecular Weight | 222.09 g/mol [5] |

| InChI Key | MNSWITGNWZSAMC-UHFFFAOYSA-N[6] |

| SMILES String | C=CC(=O)OC(C(F)(F)F)C(F)(F)F[3] |

Physical Properties

| Property | Value | Test Condition |

| Appearance | Clear, colorless liquid[1][7] | Ambient |

| Density | 1.33 g/mL[3][6] | 25 °C |

| Boiling Point | 84 °C[7] | |

| 42 °C | 140 mmHg | |

| 31.6-32.4 °C | 78 mmHg[8] | |

| Melting Point | -93.9 °C[9] | |

| Refractive Index (n20/D) | 1.319[3][6] | 20 °C |

| Vapor Pressure | 1.22 psi[3][6] | 20 °C |

| Flash Point | 10 °C (50 °F) - closed cup[3][6] |

Safety and Handling

| Hazard Statement | Code |

| Highly flammable liquid and vapor | H225 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

| Toxic to aquatic life with long lasting effects | H411 |

Signal Word: Danger

For detailed safety information, please refer to the Safety Data Sheet (SDS).

Experimental Protocols

Synthesis of this compound

The synthesis of HFIPA is typically achieved through the esterification of 1,1,1,3,3,3-hexafluoroisopropanol with acryloyl chloride.

Materials:

-

1,1,1,3,3,3-Hexafluoroisopropanol

-

Acryloyl chloride

-

Triethylamine (B128534) or other suitable base

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1,1,3,3,3-hexafluoroisopropanol and a small amount of polymerization inhibitor in the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine to the solution.

-

Add acryloyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: Synthesis workflow for this compound.

RAFT Polymerization of this compound

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Materials:

-

This compound (HFIPA) monomer

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) - CPDT)

-

Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) - AIBN)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

Purify the HFIPA monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.

-

In a Schlenk flask, dissolve the desired amounts of HFIPA, RAFT agent (CPDT), and initiator (AIBN) in the anhydrous solvent.

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C) and stir.

-

Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy or gravimetry.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol (B129727) or hexane).

-

Filter and dry the polymer under vacuum to a constant weight.

-

Characterize the resulting polymer for its molecular weight and dispersity using size-exclusion chromatography (SEC).

Caption: Simplified mechanism of RAFT polymerization.

Applications in Research and Drug Development

The unique properties of polymers derived from HFIPA make them attractive for various applications:

-

Hydrophobic and Oleophobic Coatings: The low surface energy of poly(HFIPA) leads to surfaces that are highly repellent to both water and oils, making it suitable for anti-fouling and self-cleaning coatings.

-

Low Refractive Index Materials: The fluorine content in poly(HFIPA) results in a low refractive index, which is beneficial for applications in optical fibers, anti-reflective coatings, and other optical components.[2]

-

Gas Permeable Membranes: The bulky hexafluoroisopropyl groups can create free volume in the polymer matrix, enhancing gas permeability, which is relevant for membrane-based separations.

-

Drug Delivery: While direct applications in drug development are still emerging, the hydrophobicity and biocompatibility of fluorinated polymers are being explored for creating controlled-release drug delivery systems and for modifying the pharmacokinetic properties of therapeutic agents. The synthesis of block copolymers containing a poly(HFIPA) segment can lead to the formation of micelles or other nanostructures for drug encapsulation.

Conclusion

This compound is a versatile monomer that provides a pathway to a range of high-performance fluorinated polymers. Its well-defined chemical and physical properties, combined with controlled polymerization techniques like RAFT, enable the synthesis of materials with tailored characteristics. For researchers in materials science and drug development, HFIPA offers a valuable tool for creating novel materials with enhanced hydrophobicity, low refractive index, and chemical resistance, opening up new possibilities for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. imaging.org [imaging.org]

- 4. A photocatalytic method for the generation of the 1,1,1,3,3,3-hexafluoroisopropyl radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. This compound | 2160-89-6 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (CAS No. 2160-89-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (B77674) (HFIPA), a fluorinated acrylic monomer of significant interest in the development of advanced materials for biomedical and pharmaceutical applications. This document covers its physicochemical properties, synthesis, polymerization, potential applications in drug delivery, and safety considerations.

Physicochemical Properties

HFIPA is a colorless liquid with the chemical formula C₆H₄F₆O₂.[1][2][3][4] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2160-89-6 | [1][2][3][4] |

| Molecular Formula | C₆H₄F₆O₂ | [1][2][3][4] |

| Molecular Weight | 222.09 g/mol | [3][4] |

| Density | 1.33 g/mL at 25 °C | [3] |

| Boiling Point | 42 °C at 140 mmHg | |

| Refractive Index | n20/D 1.319 | [3] |

| Flash Point | 10 °C (closed cup) | [3] |

| Vapor Pressure | 1.22 psi at 20 °C | [3] |

| Appearance | Clear, colorless liquid | [2] |

Synthesis and Polymerization

The synthesis of HFIPA typically involves the esterification of 1,1,1,3,3,3-hexafluoroisopropanol with acryloyl chloride. Its subsequent polymerization, particularly through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT), allows for the creation of well-defined polymers with tailored properties.

Experimental Protocols

2.1.1. Synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate

This protocol is based on a general esterification reaction of an alcohol with an acid chloride.

-

Materials: 1,1,1,3,3,3-Hexafluoroisopropanol, acryloyl chloride, triethylamine (B128534), anhydrous tetrahydrofuran (B95107) (THF), 2% sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1,1,1,3,3,3-hexafluoroisopropanol in anhydrous THF in a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Add triethylamine to the stirring solution.

-

Add acryloyl chloride, dissolved in anhydrous THF, dropwise to the stirring solution over a period of 15-30 minutes under a nitrogen atmosphere.

-

Allow the mixture to stir at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a 2% sodium bicarbonate solution to neutralize any unreacted acid chloride.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

2.1.2. Homopolymerization of HFIPA via RAFT

This protocol is a representative procedure for the controlled radical polymerization of HFIPA.

-

Materials: this compound (HFIPA), 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) as RAFT agent, 2,2′-Azobis(2-methylpropionitrile) (AIBN) as initiator, anhydrous benzene (B151609) or other suitable solvent.

-

Procedure:

-

In a Schlenk tube, dissolve the desired amounts of HFIPA, CPDT, and AIBN in anhydrous benzene. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the tube with nitrogen or argon and seal it.

-

Immerse the sealed tube in a preheated oil bath at 60-80 °C to initiate polymerization.

-

Allow the reaction to proceed for the desired time to achieve the target conversion.

-

Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as cold methanol (B129727) or hexane (B92381).

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

2.1.3. Copolymerization of HFIPA with Glycidyl Methacrylate (B99206) (GMA) via RAFT

This protocol describes the synthesis of a copolymer with functional epoxide groups.

-

Materials: this compound (HFIPA), Glycidyl methacrylate (GMA), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as RAFT agent, 2,2′-Azobis(2-methylpropionitrile) (AIBN) as initiator, anhydrous solvent (e.g., 1,4-dioxane).

-

Procedure:

-

Prepare a stock solution of the desired molar ratio of HFIPA and GMA, CPDT, and AIBN in the chosen anhydrous solvent in a reaction vessel.

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

While maintaining a positive pressure of the inert gas, heat the reaction mixture to the desired temperature (typically 60-80 °C) with constant stirring.

-

Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC).

-

After reaching the desired conversion, terminate the polymerization by rapid cooling and exposure to air.

-

Isolate the copolymer by precipitation in a suitable non-solvent (e.g., cold hexane or methanol).

-

Filter and dry the resulting copolymer under vacuum.

-

Applications in Drug Development

The unique properties of HFIPA, particularly the presence of the hexafluoroisopropyl group, make its polymers promising candidates for various applications in drug development. Fluorinated polymers are known for their high chemical resistance, thermal stability, low surface energy, and biocompatibility.[5]

3.1. Controlled Drug Delivery

Polymers derived from HFIPA can be formulated into nanoparticles for the controlled release of therapeutic agents.[6][7][8][9] The hydrophobic nature of the fluorinated side chains can enhance the encapsulation of hydrophobic drugs and improve the stability of the drug delivery system.[6] The release of the encapsulated drug can be modulated by controlling the polymer's composition and architecture.

3.2. Medical Device Coatings

The low surface energy and hydrophobicity imparted by the fluorine content make poly(HFIPA) an excellent candidate for coating medical devices. Such coatings can reduce protein adsorption and biofilm formation, thereby improving the biocompatibility and longevity of implants and other devices.

3.3. Biocompatibility and Cytotoxicity

Cellular Interaction and Potential Signaling

The interaction of fluorinated nanoparticles with cells is an active area of research. While a specific signaling pathway for HFIPA is not established, a generalized pathway for the cellular uptake of nanoparticles and potential downstream effects can be proposed. Nanoparticles are often internalized by cells through endocytosis.[10][11][12][13][14] Once inside, they can be trafficked to various organelles, and their payload can be released. The nanoparticle material itself or the released drug can then potentially interact with cellular components, leading to various biological responses.

Safety and Handling

HFIPA is classified as a flammable liquid and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Classifications:

-

Flammable Liquid

-

Skin Irritant

-

Eye Irritant

-

Specific target organ toxicity — single exposure (respiratory system)

-

Hazardous to the aquatic environment, long-term hazard

Conclusion

This compound is a versatile monomer with significant potential in the development of advanced materials for the pharmaceutical and biomedical fields. Its unique properties, conferred by the hexafluoroisopropyl group, make its polymers attractive for applications such as controlled drug delivery and biocompatible coatings. Further research into the specific biological interactions and in vivo performance of poly(HFIPA)-based systems will be crucial for translating its potential into clinical applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98+%, stab. with 50ppm 4-methoxyphenol 25 g [thermofisher.com]

- 3. 1,1,1,3,3,3-六氟异丙基丙烯酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cenmed.com [cenmed.com]

- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Custom Targeted Drug Delivery Solutions - Phosphorex [phosphorex.com]

- 9. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]

- 10. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies [ouci.dntb.gov.ua]

- 11. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. idus.us.es [idus.us.es]

- 14. researchgate.net [researchgate.net]

In-depth Technical Guide: 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA) is a fluorinated acrylic monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and particularly in the biomedical and pharmaceutical sectors. Its unique molecular structure, characterized by the presence of two trifluoromethyl groups, imparts exceptional properties to the resulting polymers, such as high hydrophobicity, chemical resistance, and thermal stability. These characteristics make poly(HFIPA) and its copolymers highly valuable for a range of advanced applications, including the development of novel drug delivery systems, medical devices, and functional coatings.

This technical guide provides a comprehensive overview of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate, focusing on its molecular properties, synthesis, polymerization, and its burgeoning role in drug development. Detailed experimental protocols and data are presented to assist researchers in harnessing the potential of this versatile monomer.

Molecular Properties and Characterization

The molecular formula for this compound is C₆H₄F₆O₂.[1] Its structure combines a reactive acrylate group with a bulky, highly fluorinated hexafluoroisopropyl ester group. This unique combination is the source of its desirable properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 222.09 g/mol | [2][3][4] |

| CAS Number | 2160-89-6 | [2][3] |

| Appearance | Clear, colorless liquid | |

| Density | 1.33 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.319 (lit.) | [2] |

| Boiling Point | 42°C/140mmHg (lit.) | |

| Flash Point | 10 °C (closed cup) | [2] |

| Vapor Pressure | 1.22 psi (20 °C) | [2] |

Synthesis of this compound

The most common laboratory-scale synthesis of HFIPA involves the esterification of 1,1,1,3,3,3-hexafluoroisopropanol with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of HFIPA

Materials:

-

1,1,1,3,3,3-Hexafluoroisopropanol

-

Acryloyl chloride

-

Triethylamine (B128534) (or a similar non-nucleophilic base)

-

Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate

-

Inhibitor (e.g., 4-methoxyphenol, MEHQ)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1,1,3,3,3-hexafluoroisopropanol and triethylamine in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acryloyl chloride dropwise from the dropping funnel to the stirred solution under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a polymerization inhibitor.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Polymerization of this compound

HFIPA can be polymerized through various methods, with controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being particularly effective for synthesizing well-defined polymers with controlled molecular weights and low dispersity.

Experimental Protocol: RAFT Polymerization of HFIPA

Materials:

-

This compound (HFIPA), freshly passed through a column of basic alumina (B75360) to remove inhibitor

-

A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDT)

-

A suitable radical initiator (e.g., 2,2′-Azobis(2-methylpropionitrile), AIBN)

-

An appropriate solvent (e.g., benzene, 1,4-dioxane)

Procedure:

-

In a Schlenk flask, dissolve HFIPA, the RAFT agent, and the initiator in the chosen solvent.

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).

-

Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion (gravimetrically) and molecular weight evolution (via size-exclusion chromatography, SEC).

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

-

Purify the resulting polymer by dissolving it in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitating it in a non-solvent (e.g., hexane).

-

Dry the purified polymer under vacuum to a constant weight.

Experimental Protocol: ATRP of HFIPA

Materials:

-

HFIPA, freshly purified

-

A suitable initiator (e.g., ethyl α-bromoisobutyrate)

-

A transition metal catalyst (e.g., copper(I) bromide, CuBr)

-

A ligand (e.g., N,N,N′,N′′,N′′-pentamethyldiethylenetriamine, PMDETA)

-

A suitable solvent (e.g., anisole)

Procedure:

-

To a dry Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar. Seal the flask and deoxygenate it.

-

In a separate flask, prepare a solution of HFIPA, the initiator, the ligand, and the solvent. Deoxygenate this solution by bubbling with nitrogen or through freeze-pump-thaw cycles.

-

Transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst under a positive pressure of nitrogen.

-

Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature.

-

Monitor the polymerization by taking samples at regular intervals for analysis of monomer conversion (by ¹H NMR or GC) and polymer molecular weight and dispersity (by SEC).

-

To terminate the reaction, cool the flask and expose the contents to air.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Applications in Drug Development

The unique properties of polymers derived from HFIPA make them highly attractive for applications in drug development, particularly in the design of advanced drug delivery systems.

Table 2: Key Attributes of Poly(HFIPA) in Drug Delivery

| Attribute | Implication in Drug Delivery |

| High Hydrophobicity | Efficient encapsulation of hydrophobic drugs. |

| Chemical Inertness | Enhanced stability of the polymer carrier and protection of the encapsulated drug from degradation. |

| Low Surface Energy | Can reduce protein adsorption (biofouling), potentially leading to longer circulation times in vivo. |

| Biocompatibility | Acrylate-based polymers generally exhibit good biocompatibility. |

Nanoparticles for Targeted Cancer Therapy

Polymers containing HFIPA can be formulated into nanoparticles that serve as carriers for anticancer drugs. The hydrophobic core of these nanoparticles can encapsulate poorly water-soluble chemotherapeutic agents, improving their bioavailability and protecting them from premature degradation. The surface of these nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve specific delivery to tumor cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

The enhanced permeability and retention (EPR) effect is a key mechanism through which these nanoparticles accumulate in tumor tissues. The leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles of a certain size range to extravasate from the bloodstream and be retained in the tumor microenvironment.

Caption: Targeted drug delivery to tumor cells using Poly(HFIPA) nanoparticles.

Interaction with Cellular Pathways

While specific signaling pathways directly modulated by poly(HFIPA) are still an active area of research, the delivery of encapsulated drugs can influence numerous cellular processes. For instance, the delivery of a chemotherapeutic agent like paclitaxel (B517696) would interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The fluorinated nature of the polymer may also influence interactions with cell membranes, potentially facilitating cellular uptake.

Caption: Cellular uptake and mechanism of action of drug-loaded Poly(HFIPA) nanoparticles.

Conclusion

This compound is a monomer with significant potential, particularly in the development of advanced materials for biomedical and pharmaceutical applications. Its unique fluorine-rich structure provides a pathway to polymers with desirable properties for creating sophisticated drug delivery vehicles. The ability to control the polymerization of HFIPA through techniques like RAFT and ATRP allows for the precise engineering of macromolecules tailored to specific therapeutic needs. As research in this area continues, it is anticipated that poly(HFIPA)-based systems will play an increasingly important role in the future of medicine, offering innovative solutions to challenges in drug targeting and delivery.

References

An In-depth Technical Guide to the Synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1,1,1,3,3,3-hexafluoroisopropyl acrylate (B77674) (HFIPA), a crucial monomer in the development of advanced polymers with applications in pharmaceuticals, specialty coatings, and other high-performance materials. This document details the core synthetic pathways, including direct esterification and acylation, providing experimental protocols and quantitative data to support laboratory-scale synthesis.

Introduction

1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA) is a fluorinated acrylate monomer valued for the unique properties it imparts to polymers. The presence of the hexafluoroisopropyl group leads to polymers with low surface energy, high thermal stability, chemical resistance, and specific optical properties. These characteristics make HFIPA-containing polymers highly desirable for a range of applications, including hydrophobic coatings, low-refractive-index materials, and biocompatible materials for drug delivery and medical devices. This guide focuses on the chemical synthesis of the HFIPA monomer, providing a practical resource for researchers and professionals in organic synthesis and polymer chemistry.

Core Synthesis Methodologies

The synthesis of HFIPA primarily proceeds through two well-established chemical transformations:

-

Direct Esterification of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with acrylic acid.

-

Acylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with acryloyl chloride.

The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials and reagents.

Direct Esterification of HFIP with Acrylic Acid

This method involves the direct reaction of HFIP with acrylic acid, typically in the presence of an acid catalyst to facilitate the esterification reaction and a polymerization inhibitor to prevent the unwanted polymerization of the acrylate product. The water formed during the reaction is usually removed to drive the equilibrium towards the product.

Experimental Protocol

Materials:

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Acrylic acid

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

-

Hydroquinone or 4-methoxyphenol (B1676288) (MEHQ) (polymerization inhibitor)

-

An organic solvent for azeotropic water removal (e.g., toluene, heptane)

-

Sodium bicarbonate (NaHCO₃) solution (for washing)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1,1,1,3,3,3-hexafluoroisopropanol (1.0 eq), acrylic acid (1.2 eq), a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%), and a polymerization inhibitor (e.g., 100-500 ppm).

-

Add a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acrylic acid.

-

Wash the organic phase with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data for Direct Esterification

| Parameter | Value | Reference |

| Reactant Ratio (HFIP:Acrylic Acid) | 1 : 1.2 | General Esterification Principles |

| Catalyst | H₂SO₄ or p-TSA | [1][2] |

| Catalyst Loading | 1-5 mol% | [1] |

| Inhibitor | Hydroquinone or MEHQ | General Acrylate Synthesis |

| Inhibitor Concentration | 100-500 ppm | General Acrylate Synthesis |

| Reaction Temperature | Reflux (solvent dependent) | [2] |

| Reaction Time | Several hours | [2] |

| Typical Yield | Moderate to High | General Esterification Principles |

Acylation of HFIP with Acryloyl Chloride

This method is often faster and proceeds under milder conditions than direct esterification. It involves the reaction of HFIP with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Acryloyl chloride

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, tetrahydrofuran)

-

Ammonium (B1175870) chloride (NH₄Cl) solution (for washing)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1,1,3,3,3-hexafluoroisopropanol (1.0 eq) and a non-nucleophilic base (1.1 eq) in an anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for a few hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Quantitative Data for Acylation

| Parameter | Value | Reference |

| Reactant Ratio (HFIP:Acryloyl Chloride:Base) | 1 : 1.05 : 1.1 | General Acylation Principles |

| Base | Triethylamine or Pyridine | General Acylation Principles |

| Solvent | Dichloromethane, Diethyl ether, THF | General Acylation Principles |

| Reaction Temperature | 0 °C to Room Temperature | General Acylation Principles |

| Reaction Time | A few hours | General Acylation Principles |

| Typical Yield | High | General Acylation Principles |

Signaling Pathways and Experimental Workflows

The logical workflows for the two primary synthesis methods are depicted below using Graphviz.

Caption: Comparative workflows for HFIPA synthesis.

Logical Relationships in Synthesis Methods

The decision-making process for selecting a synthesis method can be visualized as follows:

Caption: Decision tree for HFIPA synthesis method selection.

Conclusion

The synthesis of this compound can be effectively achieved through both direct esterification of HFIP with acrylic acid and acylation of HFIP with acryloyl chloride. The acylation route generally offers higher yields and milder reaction conditions, provided that the highly reactive acryloyl chloride is handled with appropriate care. The direct esterification method, while potentially requiring more forcing conditions to drive the reaction to completion, avoids the need to prepare or purchase acryloyl chloride. The choice of the optimal synthesis route will depend on the specific requirements of the research or development project, including scale, purity needs, and available resources. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful laboratory synthesis of this important fluorinated monomer.

References

A Comprehensive Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate for Researchers and Drug Development Professionals

IUPAC Name: 1,1,1,3,3,3-hexafluoropropan-2-yl prop-2-enoate

This technical guide provides an in-depth overview of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (B77674) (HFIPA), a fluorinated monomer of significant interest in the fields of materials science, polymer chemistry, and drug development. This document is tailored for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₄F₆O₂ |

| Molecular Weight | 222.09 g/mol |

| CAS Number | 2160-89-6 |

| Density | 1.33 g/mL at 25 °C |

| Boiling Point | 42 °C at 140 mmHg |

| Refractive Index (n20/D) | 1.319 |

| Vapor Pressure | 1.22 psi at 20 °C |

| Flash Point | 10 °C (closed cup) |

| Appearance | Colorless liquid |

| Purity | >98.0% (GC) |

Safety Information: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Applications in Drug Development and Biomedical Materials

The unique properties of the hexafluoroisopropyl group, such as high electronegativity, hydrophobicity, and thermal stability, make HFIPA an attractive building block in the synthesis of advanced polymers and bioactive molecules.

Polymers derived from HFIPA are being explored for various biomedical applications, including the development of biocompatible materials and drug delivery systems. The fluorine content can enhance the thermal and chemical resistance of polymers, as well as modulate their surface properties and biocompatibility.

A notable application of this compound in drug development is its use as a key reactant in the asymmetric Baylis-Hillman reaction for the synthesis of the potent immunosuppressant, (-)-mycestericin E.[1][2] This highlights the importance of HFIPA in constructing complex and biologically active molecules.

Experimental Protocols

Synthesis of Baylis-Hillman Adducts using this compound

The following is a representative experimental protocol for the asymmetric Baylis-Hillman reaction, a critical step in the synthesis of various bioactive compounds, including the precursor to (-)-mycestericin E.[1]

Materials:

-

Aldehyde (1.0 equivalent)

-

This compound (HFIPA) (1.3 equivalents)

-

β-Isocupreidine (β-ICD) (0.083 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

0.1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

The catalyst, β-Isocupreidine (β-ICD), is azeotropically dried by dissolving it in THF and evaporating the solvent under reduced pressure. This process is repeated three times. The resulting amorphous residue is then dried under vacuum at room temperature for 20 minutes.

-

A solution of the dried β-ICD and the aldehyde in anhydrous DMF is prepared in a reaction vessel.

-

The solution is cooled to -55 °C in a suitable cooling bath.

-

This compound (HFIPA) is then added to the cooled reaction mixture.

-

The reaction mixture is stirred at -55 °C for 3 days.

-

The reaction is quenched by the addition of 0.1 M HCl.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude Baylis-Hillman adduct.

-

The crude product is then purified by flash column chromatography.

Signaling Pathways and Logical Relationships

The utility of this compound in drug development is exemplified by its role in the synthesis of immunosuppressive agents. While the specific signaling pathway for (-)-mycestericin E is not extensively detailed in the provided search results, a general workflow for the synthesis and a simplified representation of a common immunosuppression mechanism are presented below.

General Workflow for Organic Synthesis

The synthesis of complex molecules like (-)-mycestericin E from starting materials such as this compound follows a multi-step organic synthesis workflow. This workflow is a logical sequence of reactions and purifications to obtain the desired final product.

References

In-Depth Technical Guide to the Safety of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA), a fluorinated monomer utilized in the synthesis of specialty polymers. Due to its unique properties, including high hydrophobicity and chemical resistance, polymers derived from HFIPA are of interest in advanced materials science and have potential applications in the pharmaceutical and medical device industries.[1] This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely.

Chemical Identification and Physical Properties

1,1,1,3,3,3-Hexafluoroisopropyl acrylate is a clear, colorless liquid.[2] Key identification and physical property data are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | HFiPA, Acrylic Acid 1,1,1,3,3,3-Hexafluoroisopropyl Ester | [4][5] |

| CAS Number | 2160-89-6 | [3][4] |

| EC Number | 218-479-1 | [4] |

| Molecular Formula | C6H4F6O2 | [3][4] |

| Molecular Weight | 222.09 g/mol | [4] |

| Physical State | Liquid | [4] |

| Boiling Point | 42°C @ 140 mmHg | [2] |

| Flash Point | 10 °C (50.0 °F) - closed cup | [4] |

| Density | 1.33 g/mL at 25 °C | [4] |

| Vapor Pressure | 1.22 psi (20 °C) | [4] |

| Refractive Index | n20/D 1.319 | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Source: PubChem CID 75096, Sigma-Aldrich SDS[3][4]

The GHS pictograms associated with these hazards are:

Toxicological Information

Acute Toxicity:

-

Oral: Harmful if swallowed.

Skin and Eye Irritation:

Respiratory Sensitization:

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

There is no information available to classify this substance for carcinogenicity, mutagenicity, or reproductive toxicity.

Experimental Protocols for Hazard Determination

The hazard classifications for chemicals like this compound are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of the likely methodologies that would be employed.

Acute Oral Toxicity (OECD 423): This method involves the administration of the substance to a group of fasted animals (typically rats) in a stepwise procedure using a limited number of dose levels. Observations of effects and mortality are made, which allows for the classification of the substance's acute oral toxicity.

Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of a group of animals (typically rats or rabbits) for a 24-hour period. The animals are observed for signs of toxicity and mortality to determine the acute dermal toxicity.

Acute Inhalation Toxicity (OECD 403): Animals (typically rats) are exposed to the substance in the form of a vapor, dust, or aerosol in a controlled chamber for a defined period. Observations of toxic effects and mortality are recorded to determine the acute inhalation toxicity.

Skin Irritation/Corrosion (OECD 404): A small amount of the substance is applied to a patch of shaved skin on an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals to assess the degree of skin irritation.

Eye Irritation/Corrosion (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals for signs of corneal opacity, iritis, and conjunctival redness and swelling to determine the level of eye irritation.

Exposure Controls and Personal Protection

Given the hazardous nature of this compound, strict exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, use a NIOSH-approved respirator with an appropriate cartridge.

First-Aid Measures

In the event of exposure to this compound, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Fire-Fighting Measures

This compound is a highly flammable liquid and vapor.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

-

Hazardous Combustion Products: Carbon oxides and hydrogen fluoride.[6]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapor or mist. Use only in a chemical fume hood.[2] Keep away from heat, sparks, and open flames.[2] Take precautionary measures against static discharge.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store in a flammable liquids storage area.

Environmental Fate and Ecotoxicity

This substance is toxic to aquatic life with long-lasting effects.[2] It is expected to be mobile in the environment due to its volatility.[6] Releases to the environment should be avoided.[2]

While specific ecotoxicity data for this compound is limited, studies on other acrylates can provide some insight. For example, acrylic acid and its esters can biodegrade rapidly and have a low potential for bioaccumulation. However, the presence of fluorine atoms in HFIPA may alter its environmental behavior.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

Conclusion

This compound is a valuable monomer for the synthesis of advanced materials. However, it presents significant health and safety hazards, including flammability, skin and eye irritation, and respiratory tract irritation. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. In the absence of comprehensive quantitative toxicological data, a cautious approach to handling this chemical is essential.

References

- 1. specialchem.com [specialchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Hexafluoroisopropyl acrylate | C6H4F6O2 | CID 75096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 2160-89-6 [sigmaaldrich.com]

- 5. This compound | 2160-89-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of Poly(1,1,1,3,3,3-Hexafluoroisopropyl Acrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) (poly(HFIPA)). This fluorinated polymer is of significant interest in various advanced applications, including optical technologies and drug delivery systems, owing to its unique combination of properties. This document outlines key physical characteristics, detailed experimental protocols for their measurement, and relevant process diagrams to support research and development activities.

Core Physical Properties

The physical properties of poly(HFIPA) are summarized in the table below. These characteristics are crucial for understanding the material's behavior and performance in various applications.

| Physical Property | Value |

| Refractive Index (n20/D) | ~1.375[1] |

| Glass Transition Temperature (Tg) | Not explicitly found for poly(HFIPA); however, the related poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) has a reported Tg of approximately 56 °C. |

| Thermal Decomposition Temperature | Data not specifically available for poly(HFIPA). Thermal stability is generally high for fluoropolymers, with decomposition often occurring at temperatures above 300 °C, depending on the specific polymer structure and atmosphere. |

| Surface Energy | Low (expected for a fluoropolymer). Specific values for poly(HFIPA) are not readily available in the literature. For comparison, polytetrafluoroethylene (PTFE) has a surface energy of around 20 mN/m. |

| Water Contact Angle | High (indicating hydrophobicity). A study on fluorinated acrylate (B77674) polymers suggests that increasing fluorine content leads to higher water contact angles.[2] Specific values for poly(HFIPA) are not readily available. |

| Solubility | Generally soluble in fluorinated solvents and some polar organic solvents. The monomer is soluble in methanol. The related poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) is reported to be insoluble in most common solvents except for chloroform. |

Experimental Protocols

Detailed methodologies for the characterization of the key physical properties of poly(HFIPA) are provided below. These protocols are based on standard analytical techniques for polymer analysis.

Determination of Refractive Index

The refractive index of a transparent polymer film can be determined using several methods, including ellipsometry, prism coupling, or a refractometer.[3]

Method: Abbe Refractometer

-

Principle: This method measures the critical angle of refraction of light as it passes from the polymer sample into a prism with a known high refractive index.

-

Apparatus: Abbe refractometer, monochromatic light source (e.g., sodium D-line at 589 nm), contacting liquid with a refractive index higher than the sample.

-

Procedure:

-

Ensure the prism of the refractometer is clean and calibrated.

-

Apply a small drop of the contacting liquid onto the prism surface.

-

Place a flat, polished sample of the poly(HFIPA) film onto the prism, ensuring good contact with the liquid.

-

Illuminate the sample using the monochromatic light source.

-

Adjust the refractometer's controls to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

Read the refractive index value directly from the instrument's scale.

-

Perform multiple measurements and report the average value.

-

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is a standard thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature, allowing for the determination of its glass transition temperature.[4][5]

-

Principle: The glass transition is observed as a step-like change in the heat capacity of the material, which is detected as a shift in the baseline of the DSC curve.

-

Apparatus: Differential Scanning Calorimeter (DSC).

-

Procedure:

-

Accurately weigh a small sample of poly(HFIPA) (typically 5-10 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC sample holder. An empty, sealed pan is used as a reference.

-

Heat the sample to a temperature above its expected Tg to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.

-

Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region.

-

The glass transition temperature is determined as the midpoint of the step change in the heat flow curve from the second heating scan.[6]

-

Thermal Decomposition Temperature by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information about its thermal stability and decomposition profile.[7]

-

Principle: The polymer is heated at a constant rate, and its mass is continuously monitored. The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.

-

Apparatus: Thermogravimetric Analyzer (TGA).

-

Procedure:

-

Place a small, accurately weighed sample of poly(HFIPA) (typically 5-10 mg) into a TGA crucible (e.g., platinum or alumina).[8]

-

Place the crucible in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

-

The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

The TGA thermogram will show the percentage of weight loss versus temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs.

-

Surface Energy and Water Contact Angle by Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on a solid surface, which can be used to determine the surface energy of the solid and its wettability.[9][10]

-

Principle: The shape of a liquid drop on a solid surface is determined by the balance of forces between the liquid's surface tension and the solid's surface energy. The contact angle is the angle formed at the three-phase boundary where the liquid, solid, and vapor meet.

-

Apparatus: Contact angle goniometer with a high-resolution camera and software for image analysis.

-

Procedure for Water Contact Angle:

-

Place a flat, clean sample of the poly(HFIPA) film on the sample stage.

-

Use a precision syringe to dispense a small droplet of deionized water onto the surface.

-

Capture a high-resolution image of the droplet profile.

-

The software analyzes the image to determine the contact angle.

-

Measure the contact angle at multiple locations on the surface and calculate the average value.

-

-

Procedure for Surface Energy Determination (Two-Liquid Method):

-

Measure the contact angles of two different liquids with known surface tension components (one polar, e.g., water, and one non-polar, e.g., diiodomethane) on the poly(HFIPA) surface.

-

Use the measured contact angles and the known liquid properties in theoretical models (e.g., Owens-Wendt-Rabel-Kaelble method) to calculate the dispersive and polar components of the polymer's surface free energy.[11]

-

Solubility Testing

A systematic approach is required to determine the solubility of a polymer in various solvents.

-

Principle: A known amount of the polymer is mixed with a specific volume of a solvent, and the mixture is observed for dissolution.

-

Procedure (Shake-Flask Method): [12]

-

Add a known mass of poly(HFIPA) to a series of vials, each containing a different test solvent.

-

Ensure an excess of the polymer is added so that if it is soluble, a saturated solution will be formed.

-

Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.

-

After agitation, allow any undissolved polymer to settle.

-

Visually inspect the vials for the presence of undissolved polymer.

-

If the polymer has dissolved, the supernatant can be carefully removed and analyzed (e.g., by gravimetry after solvent evaporation) to quantify the solubility.

-

Categorize the solubility as soluble, partially soluble, or insoluble for each solvent.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to poly(this compound).

Caption: Free radical polymerization of HFIPA.

Caption: Poly(HFIPA) in a drug delivery workflow.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Refractive Index ASTM D542 [intertek.com]

- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 5. m.youtube.com [m.youtube.com]

- 6. thermalsupport.com [thermalsupport.com]

- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]

- 9. tau.ac.il [tau.ac.il]

- 10. nnci.net [nnci.net]

- 11. ing.univaq.it [ing.univaq.it]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA), a key monomer in the synthesis of advanced fluorinated polymers. This document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures, offering a valuable resource for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy for 1,1,1,3,3,3-Hexafluoroisopropyl acrylate.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.64 | dd | 17.3, 1.2 | Hc |

| 6.22 | dd | 17.3, 10.5 | Ha |

| 6.01 | dd | 10.5, 1.2 | Hb |

| 5.85 | septet | 6.0 | CH |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Description |

| 164.5 | Carbonyl Carbon (C=O) |

| 133.0 | Methylene Carbon (=CH₂) |

| 127.5 | Methine Carbon (=CH) |

| 120.2 (q, J = 283 Hz) | Trifluoromethyl Carbon (CF₃) |

| 67.8 (septet, J = 35 Hz) | Methine Carbon (-CH(CF₃)₂) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -74.2 | d | 6.0 | CF₃ |

Reference: CFCl₃ (0 ppm)

Infrared (IR) Spectroscopy Data

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | =C-H Stretch |

| 1750-1730 | Strong | C=O Stretch (Ester) |

| 1640-1620 | Medium | C=C Stretch (Alkenyl) |

| 1300-1100 | Strong | C-F Stretch |

| 1200-1000 | Strong | C-O Stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for ¹H and ¹³C NMR.

Instrumentation and Parameters:

-

Spectrometer: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 512-1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse sequence, often without proton decoupling unless specific couplings are being investigated.

-

Spectral Width: A range appropriate for fluorinated compounds, e.g., -50 to -100 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a high-quality spectrum. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the structure and data acquisition workflow for this compound.

References

Commercial Suppliers and Technical Guide for 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA), a crucial monomer in the development of advanced polymers for research and pharmaceutical applications. This document details commercial suppliers, key chemical properties, and established experimental protocols for its polymerization and potential use in drug delivery systems.

Commercial Availability

1,1,1,3,3,3-Hexafluoroisopropyl acrylate (CAS No: 2160-89-6) is a specialty monomer available from several reputable chemical suppliers. For researchers and drug development professionals, sourcing high-purity monomer is critical for reproducible and reliable results. Below is a summary of major commercial suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥99% | 5 g, 25 g | Often contains hydroquinone (B1673460) or MEHQ as an inhibitor. |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5 g, 25 g | Stabilized with TBC (tert-Butylcatechol). |

| Amerigo Scientific | 99% | Inquire for details | Marketed for polymerization tools. |

| Polysciences, Inc. | Inquire for details | Inquire for details | A clear, colorless liquid monomer.[1][2] |

| Shanghai Up-Fluorochem Co., Ltd. | Inquire for details | Custom synthesis available | Specializes in fluorinated compounds. |

Note: Pricing is subject to change and may vary based on institutional agreements and quantity. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

HFIPA is a fluorinated acrylic monomer valued for the unique properties it imparts to polymers, including hydrophobicity, chemical resistance, and thermal stability.[1][2]

| Property | Value |

| Molecular Formula | C₆H₄F₆O₂ |

| Molecular Weight | 222.09 g/mol |

| Appearance | Colorless liquid |

| Density | ~1.33 g/mL at 25 °C |

| Refractive Index | ~1.319 at 20 °C |

| Boiling Point | ~96-97 °C |

| Flash Point | ~10 °C |

Experimental Protocols

The primary application of HFIPA in research and drug development is in the synthesis of fluorinated polymers and copolymers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for creating well-defined polymer architectures with controlled molecular weights and low dispersity.

Synthesis of Poly(this compound) via RAFT Polymerization

This protocol is adapted from established procedures for the RAFT polymerization of structurally similar fluorinated methacrylates and acrylates.

Materials:

-

This compound (HFIPA), inhibitor removed

-

RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid or S,S'-dibenzyl trithiocarbonate)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide)

-

Schlenk flask and magnetic stirrer

-

Nitrogen or Argon source

-

Precipitation solvent (e.g., cold methanol (B129727) or hexane)

Procedure:

-

Inhibitor Removal: Pass the HFIPA monomer through a column of basic alumina (B75360) to remove the inhibitor immediately before use.

-

Reaction Setup: In a Schlenk flask, dissolve the RAFT agent and AIBN in the anhydrous solvent.

-

Degassing: Add the purified HFIPA monomer to the flask. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C) and stir.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Termination: Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a cold non-solvent (e.g., methanol or hexane).

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterization: Characterize the resulting polymer for its molecular weight and dispersity using Size Exclusion Chromatography (SEC) and confirm its structure using ¹H and ¹⁹F NMR spectroscopy.

Application in Drug Delivery Systems

Polymers and nanoparticles derived from HFIPA are promising candidates for drug delivery applications due to their hydrophobicity, which can be advantageous for encapsulating and controlling the release of hydrophobic drugs. The fluorinated nature of these polymers can also impart unique properties to the drug delivery vehicle.

Preparation of Drug-Loaded Nanoparticles

This hypothetical protocol outlines the preparation of drug-loaded nanoparticles using a polymer synthesized from HFIPA.

Materials:

-

Poly(HFIPA) or a block copolymer containing a P(HFIPA) segment

-

Hydrophobic drug (e.g., paclitaxel, curcumin)

-

Solvent for polymer and drug (e.g., acetone, tetrahydrofuran)

-

Aqueous surfactant solution (e.g., Pluronic F-127, polyvinyl alcohol)

-

Homogenizer or sonicator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve the P(HFIPA)-containing polymer and the hydrophobic drug in a suitable organic solvent.

-

Emulsification: Add the organic phase dropwise to the aqueous surfactant solution while homogenizing or sonicating to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

-

Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet several times with deionized water to remove excess surfactant and unencapsulated drug.

-